molecular formula C17H16N4OS B2503765 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-62-4

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2503765
CAS No.: 326014-62-4
M. Wt: 324.4
InChI Key: ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a tetrazole-containing ethanone derivative featuring a thioether linkage between the ethanone moiety and the tetrazole ring. The compound is characterized by two distinct aryl groups:

  • A para-methylphenyl (p-tolyl) group attached to the ethanone.
  • A meta-methylphenyl (m-tolyl) group substituted on the tetrazole ring.

Properties

IUPAC Name

1-(4-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-6-8-14(9-7-12)16(22)11-23-17-18-19-20-21(17)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of p-tolyl and m-tolyl derivatives with a tetrazole precursor. One common method involves the use of organometallic catalysts to facilitate the coupling of these components under controlled conditions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as hydrosilylation and other catalytic processes can be optimized for large-scale production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The aromatic rings may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

The substituents on the aryl rings significantly alter electronic, steric, and biological properties. Key comparisons include:

Compound Name Substituents on Aryl Rings Key Observations Reference
1-(p-Tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone (Target Compound) p-Tolyl (ethanone) , m-Tolyl (tetrazole) Methyl groups enhance lipophilicity and steric bulk. N/A
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d) 3-Nitrophenyl (ethanone) Electron-withdrawing nitro group increases polarity and hydrogen-bonding potential. IR: 1735 cm⁻¹ (>C=O), 1605 cm⁻¹ (>C=N).
2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f) 4-Fluorophenyl (ethanone) Fluorine substituent improves metabolic stability and membrane permeability.
1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Bromophenyl (ethanone) , 4-Ethoxyphenyl (tetrazole) Bromine adds steric bulk; ethoxy group enhances solubility via polarity. Mol. mass: 419.297 g/mol.

Key Trends :

  • Electron-donating groups (e.g., methyl, ethoxy) increase lipophilicity and may improve blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance polarity, favoring aqueous solubility and receptor-binding interactions.

Variations in the Linker and Functional Groups

The thioether linkage in the target compound contrasts with other linkers in analogs:

Compound Name Linker/Functional Group Key Observations Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Piperidine instead of thioether Piperidine introduces basicity; enhances solubility in acidic environments.
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7p) Sulfonyl-piperazine linker Sulfonyl group increases thermal stability (m.p. 175–177°C).
1-(3,4-Dihydroxyphenyl)-2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)ethanone Dihydroxyphenyl + thioether Catechol moiety enhances antioxidant potential but reduces metabolic stability.

Key Trends :

  • Thioether linkers (as in the target compound) offer moderate polarity and flexibility.
  • Sulfonyl or piperazine linkers improve thermal stability and solubility but may reduce cell permeability.

Key Observations :

  • The use of PEG-400 and TBAB in improves reaction efficiency for thioether-linked compounds .
  • ESI-HRMS (Exact mass: 520.10640 for 7n) ensures precise structural validation in analogs .

Key Trends :

  • Antiproliferative activity correlates with sulfonyl-piperazine substituents .
  • Antimicrobial activity is linked to fluorine and nitro groups enhancing target interactions .

Biological Activity

The compound 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule notable for its unique structural features, including a tetrazole ring and thioether linkage. This article reviews the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

Key Features:

  • Tetrazole Ring: Known for its diverse biological interactions, enhancing binding affinity to various biological targets.
  • Thioether Linkage: Contributes to the compound's overall chemical reactivity and stability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity: The presence of the tetrazole moiety is associated with enhanced antimicrobial properties, potentially through inhibition of enzyme activity or bacterial growth.
  • Anticancer Potential: Studies suggest that compounds containing tetrazole rings often demonstrate antiproliferative effects against various cancer cell lines.

Antimicrobial Studies

A study conducted on similar tetrazole-containing compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism of action was attributed to the inhibition of key enzymes involved in bacterial metabolism. For instance, compounds with tetrazole rings have shown promising results against Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant antiproliferative effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The tetrazole ring may act as a competitive inhibitor for enzymes involved in cellular processes.
  • Receptor Binding: The structural features enhance binding affinity to various receptors, modulating their activity.

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